Cas no 2229344-54-9 (2-(quinolin-6-yl)propanal)

2-(quinolin-6-yl)propanal 化学的及び物理的性質
名前と識別子
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- 2-(quinolin-6-yl)propanal
- 2229344-54-9
- EN300-1750506
-
- インチ: 1S/C12H11NO/c1-9(8-14)10-4-5-12-11(7-10)3-2-6-13-12/h2-9H,1H3
- InChIKey: OGAYLIAKSNITAA-UHFFFAOYSA-N
- ほほえんだ: O=CC(C)C1C=CC2C(=CC=CN=2)C=1
計算された属性
- せいみつぶんしりょう: 185.084063974g/mol
- どういたいしつりょう: 185.084063974g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 205
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 30Ų
2-(quinolin-6-yl)propanal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1750506-0.05g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 0.05g |
$959.0 | 2023-09-20 | ||
Enamine | EN300-1750506-0.5g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 0.5g |
$1097.0 | 2023-09-20 | ||
Enamine | EN300-1750506-2.5g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 2.5g |
$2240.0 | 2023-09-20 | ||
Enamine | EN300-1750506-10.0g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1750506-5.0g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1750506-5g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 5g |
$3313.0 | 2023-09-20 | ||
Enamine | EN300-1750506-0.1g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 0.1g |
$1005.0 | 2023-09-20 | ||
Enamine | EN300-1750506-0.25g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 0.25g |
$1051.0 | 2023-09-20 | ||
Enamine | EN300-1750506-1.0g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1750506-1g |
2-(quinolin-6-yl)propanal |
2229344-54-9 | 1g |
$1142.0 | 2023-09-20 |
2-(quinolin-6-yl)propanal 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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5. Back matter
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
2-(quinolin-6-yl)propanalに関する追加情報
2-(Quinolin-6-yl)Propanal: A Comprehensive Overview
The compound with CAS No. 2229344-54-9, commonly referred to as 2-(Quinolin-6-yl)Propanal, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of quinoline, a heterocyclic aromatic compound, and propanal, an aldehyde with a three-carbon chain. The combination of these two structural elements results in a molecule with unique properties and potential applications.
Quinoline itself is a well-known structure in organic chemistry, characterized by its bicyclic system consisting of a benzene ring fused to a pyridine ring. The substitution at the 6-position of the quinoline ring in 2-(Quinolin-6-yl)Propanal introduces an aldehyde group, which adds reactivity and functional diversity to the molecule. This makes it an interesting candidate for various chemical transformations and biological studies.
Recent research has highlighted the potential of 2-(Quinolin-6-yl)Propanal as a precursor in the synthesis of bioactive compounds. For instance, studies have shown that this compound can undergo condensation reactions with amino acids or other nitrogen-containing compounds to form imine derivatives. These derivatives have been explored for their potential as inhibitors of enzymes involved in diseases such as cancer and neurodegenerative disorders.
In addition to its role as an intermediate in drug design, 2-(Quinolin-6-yl)Propanal has also been investigated for its photochemical properties. The conjugated system in the quinoline moiety absorbs light in the UV-vis range, making it a candidate for applications in optoelectronics or photovoltaic materials. Researchers have explored its ability to act as a sensitizer in dye-sensitized solar cells (DSSCs), where it facilitates electron transfer processes.
The synthesis of 2-(Quinolin-6-yl)Propanal typically involves multi-step procedures that combine traditional organic synthesis techniques with modern catalytic methods. One common approach is the Friedlander synthesis, which involves the condensation of o-aminoaryl ketones with carbonyl compounds. Recent advancements have focused on optimizing reaction conditions to improve yield and selectivity, making this compound more accessible for large-scale production.
From a biological standpoint, 2-(Quinolin-6-yl)Propanal has shown promise as an anti-inflammatory agent. Studies conducted on animal models have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation and pain signaling. This suggests that further research into its pharmacokinetics and toxicity profiles could pave the way for its use as a therapeutic agent.
Moreover, the aldehyde group in 2-(Quinolin-6-yl)Propanal makes it susceptible to oxidation reactions, which can lead to the formation of carboxylic acids or other oxidized derivatives. These derivatives have been studied for their potential as corrosion inhibitors or additives in industrial processes. The ability to tune the functional groups on this molecule opens up avenues for customization based on specific application needs.
In terms of analytical characterization, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of 2-(Quinolin-6-yl)Propanal. These tools allow researchers to gain insights into the molecular interactions and stability of this compound under various conditions.
Looking ahead, the versatility of 2-(Quinolin-6-yl)Propanal positions it as a valuable building block in chemical synthesis. Its ability to participate in multiple types of reactions—be it condensation, oxidation, or photochemical processes—makes it a versatile tool for chemists and pharmacologists alike. As research continues to uncover new applications and optimize existing ones, this compound is likely to play an increasingly important role in both academic and industrial settings.
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